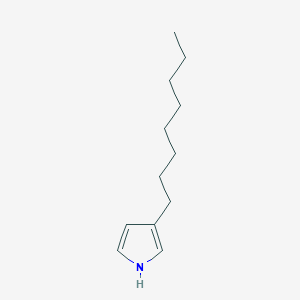

3-octyl-1H-pyrrole

Übersicht

Beschreibung

3-octyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 3-n-Octylpyrrole are currently unknown. The compound is used in organic synthesis and can be used to prepare a series of biologically active compounds . .

Mode of Action

As a chemical used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions and the resulting changes would depend on the particular synthesis process and the compounds involved.

Biochemical Pathways

As a synthetic intermediate, it is used to produce a variety of compounds, each of which may affect different biochemical pathways .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize .

Result of Action

As a synthetic intermediate, its effects would be determined by the properties of the compounds it is used to synthesize .

Biologische Aktivität

3-Octyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H21N

- Molecular Weight : 179.3 g/mol

- Purity : Typically 95%.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The compound is primarily studied for its role in synthesizing biologically active compounds and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of pyrrole derivatives against Staphylococcus aureus and Candida albicans, suggesting a potential application in treating infections caused by these pathogens .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, making it a candidate for further investigation as an anticancer agent. A notable study found that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with cellular components leading to disruption of cellular processes.

Target Interactions

While specific targets remain unidentified, it is hypothesized that this compound interacts with cellular membranes or enzymes involved in metabolic pathways. This interaction may lead to the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H21N |

| Molecular Weight | 179.3 g/mol |

| Purity | 95% |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Cytotoxic IC50 (MCF-7 cells) | ~25 µM |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Identifying Specific Targets : Understanding the molecular targets will help clarify the mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Formulation Development : Investigating suitable formulations for potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-octyl-1H-pyrrole serves as a model compound for studying reaction mechanisms involving pyrroles. Its structure allows researchers to explore the behavior of polycyclic compounds and their reactivity under different conditions. This compound can also be utilized in the synthesis of more complex molecules through various chemical reactions, including oxidation and substitution reactions .

Biology

The biological applications of this compound are primarily linked to its interactions with enzymes and receptors. Pyrrole derivatives have been investigated for their potential as antifungal agents, antibiotics, and anti-inflammatory drugs. For instance, studies have shown that certain substituted pyrroles exhibit significant cytostatic and antiviral activities, indicating their potential in therapeutic applications .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Research indicates that pyrrole derivatives can act as anti-tumor agents and possess cholesterol-lowering effects. The compound's ability to modulate biological pathways makes it a candidate for developing new pharmaceuticals targeting various diseases .

Conductive Polymers

This compound is also significant in materials science, particularly in the development of conductive polymers. Pyrroles have been used as monomers for synthesizing conducting polymers due to their ability to form stable radical cations upon oxidation. These materials have applications in organic electronics, including sensors and photovoltaic devices .

Corrosion Inhibitors

Another application of this compound is as a corrosion inhibitor in metal protection. Studies have shown that pyrrole derivatives can effectively reduce corrosion rates by forming protective films on metal surfaces, thus enhancing the longevity of metal components in various industries .

Case Studies

Eigenschaften

IUPAC Name |

3-octyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVTZRAIPYMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120394-95-8 | |

| Record name | 1H-Pyrrole, 3-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120394-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30561119 | |

| Record name | 3-Octyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118799-18-1 | |

| Record name | 3-Octyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-n-Octylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.